Anticancer agent 11
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Overview
Description
Anticancer agent 11 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 11 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. For example, one common method involves the use of palladium-catalyzed cross-coupling reactions to form the core structure of the compound .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure scalability and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Anticancer agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 11 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. This compound has been shown to inhibit key enzymes and signaling pathways, leading to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The molecular targets include kinases, topoisomerases, and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anticancer agent 11 include:
Imidazole derivatives: Known for their anticancer properties and ability to inhibit various cellular targets.
Thienopyrimidine derivatives: Exhibiting potent anticancer activity through the inhibition of specific enzymes and pathways.
Coumarin-based compounds: Widely studied for their anticancer effects and diverse mechanisms of action.
Uniqueness
This compound stands out due to its unique chemical structure and high potency against a broad spectrum of cancer cell lines. Its ability to target multiple molecular pathways simultaneously makes it a versatile and effective anticancer agent. Additionally, its synthetic accessibility and potential for industrial production further enhance its appeal as a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[17-(dimethylamino)-12-(hydroxymethyl)-14-methyl-15,16-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11,13,16-octaen-13-yl]methanol |
InChI |
InChI=1S/C20H21N3O2/c1-12-17(10-24)18(11-25)19-15-8-13-6-4-5-7-14(13)9-16(15)20(22(2)3)21-23(12)19/h4-9,24-25H,10-11H2,1-3H3 |
InChI Key |
XXFGIUPNRLVHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1N=C(C3=CC4=CC=CC=C4C=C32)N(C)C)CO)CO |
Origin of Product |
United States |
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